

Summary of Pharmacokinetic Changes in Hepatic Impairment

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Compound Focus: Buparlisib

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Hepatic Impairment Group	Change in Total Buparlisib Exposure (AUC _∞) GMR [90% CI]	Change in Unbound Buparlisib Exposure (AUC _∞) GMR [90% CI]	Recommended Dose Adjustment
Mild (Child-Pugh A)	1.16 [0.81, 1.65]	Not Specified	Not necessary [1] [2]
Moderate (Child-Pugh B)	1.14 [0.80, 1.63]	Not Specified	Not necessary [1] [2]
Severe (Child-Pugh C)	1.20 [0.84, 1.72]	1.52 [1.09, 2.13]	Use with caution; consider adjustment based on safety/therapeutic index [1] [2]

GMR (Geometric Mean Ratio): A ratio of 1 indicates no change; >1 indicates an increase in exposure compared to healthy subjects. CI: Confidence Interval.

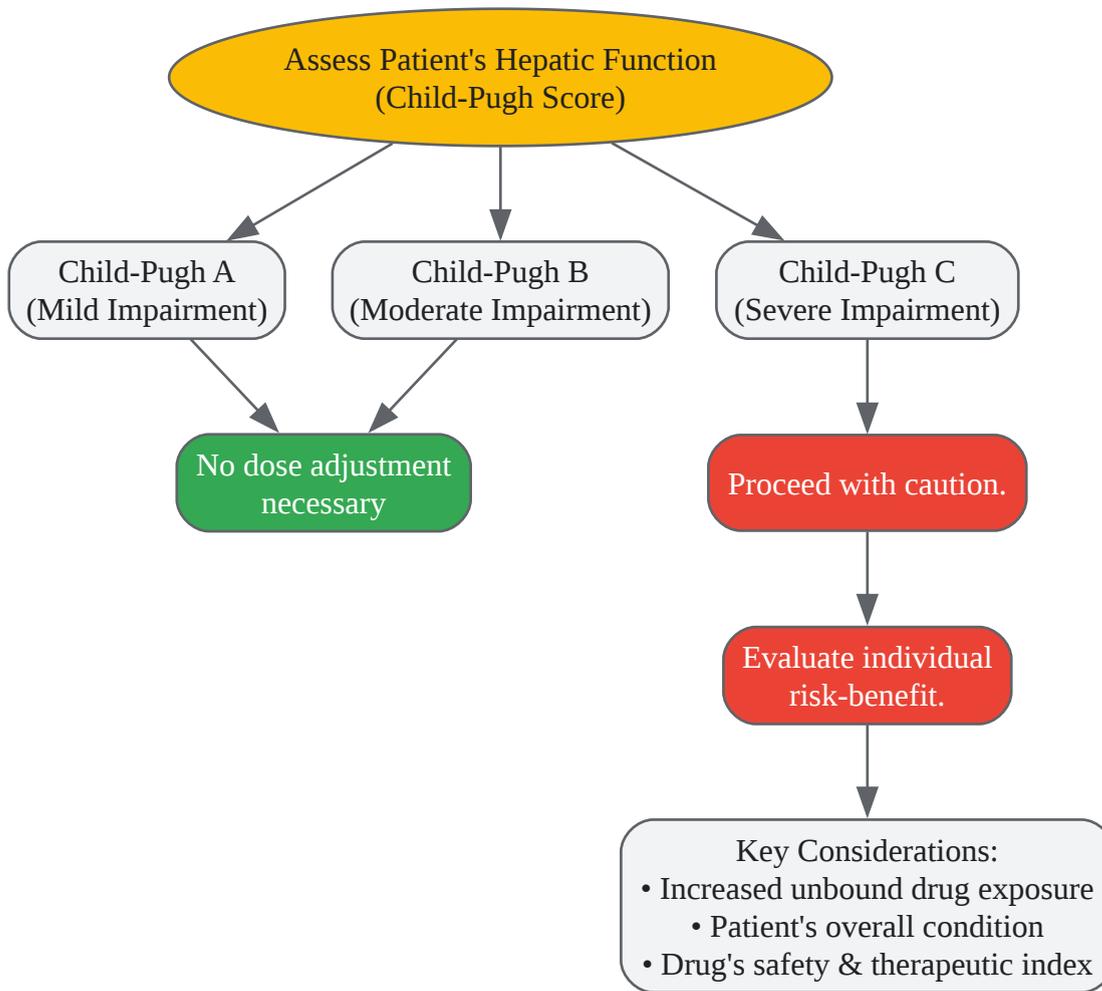
Experimental Protocol & Key Findings

The data above comes from a phase 1, open-label, single-dose study designed to assess the PK of **buparlisib** in subjects with hepatic impairment [1] [2].

- **Study Design:** A single 30 mg oral dose of **buparlisib** was administered to fasted subjects. The study included six subjects each with mild, moderate, and severe hepatic impairment (as defined by Child-Pugh criteria), who were compared to 13 matched healthy subjects with normal hepatic function [1] [2].
- **Key Methodology:**
 - **PK Sampling:** Blood samples for PK analysis were collected up to 336 hours (14 days) post-dose [1] [2].
 - **Bioanalysis:** Plasma concentrations of **buparlisib** were determined using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method [1] [2].
 - **PK Analysis:** PK parameters were calculated using standard non-compartmental analysis [1] [2].
 - **Protein Binding:** The unbound (free) fraction of **buparlisib** in plasma was determined by equilibrium dialysis [1] [2].
- **Critical Finding for Severe Impairment:** The study found that while the increase in total drug exposure was modest in all groups, the **unbound fraction of buparlisib was significantly higher in the severe hepatic impairment group (0.21) compared to all other groups (0.17)**. This decrease in protein binding is the primary reason for the ~50% higher exposure to the pharmacologically active, unbound drug in patients with severe impairment [1] [2].

Dosing Decision Workflow

The following diagram outlines the decision-making process for **buparlisib** dosing in patients with hepatic impairment, based on the study findings:



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Overall Safety & Dosing Context

- **Standard Dose:** In clinical trials for advanced solid tumors, the standard and maximum tolerated dose of **buparlisib** was established as **100 mg once daily** [3] [4].
- **Important Safety Note:** **Buparlisib**'s development has been limited due to significant off-target toxicities, including mood alterations (e.g., anxiety, depression), hyperglycemia, and rash [5] [4] [6]. These safety concerns are critical when considering its use in any patient population, especially those with organ impairment.

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